molecular formula C28H34Cl2N2 B000630 Buclizine dihydrochloride CAS No. 129-74-8

Buclizine dihydrochloride

Cat. No.: B000630
CAS No.: 129-74-8
M. Wt: 469.5 g/mol
InChI Key: BFUBEWDYLSDZEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Buclizine hydrochloride can be synthesized by reacting 1-(p-tert-butylbenzyl)-piperazine with hydrochloric acid. The reaction involves mixing 0.5 mol of 1-(p-tert-butylbenzyl)-piperazine with 0.5 mol of hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of Buclizine hydrochloride involves the same basic synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Buclizine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction will produce amine derivatives .

Scientific Research Applications

Buclizine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studying antihistamine and anticholinergic properties.

    Biology: Investigated for its effects on histamine and cholinergic receptors.

    Medicine: Utilized in the treatment of motion sickness, vertigo, and nausea.

    Industry: Employed in the formulation of antiemetic medications

Comparison with Similar Compounds

Buclizine hydrochloride is unique among similar compounds due to its dual antihistamine and anticholinergic properties. Similar compounds include:

Buclizine hydrochloride stands out due to its moderate sedative action and effectiveness in treating vertigo and motion sickness .

Properties

CAS No.

129-74-8

Molecular Formula

C28H34Cl2N2

Molecular Weight

469.5 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;hydrochloride

InChI

InChI=1S/C28H33ClN2.ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;/h4-16,27H,17-21H2,1-3H3;1H

InChI Key

BFUBEWDYLSDZEV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl

163837-35-2
163837-36-3
129-74-8

Related CAS

82-95-1 (Parent)

Synonyms

1-((4-chlorophenyl)phenylmethyl)-4-((4-(1,1-dimethylethyl)phenyl)methyl)piperazine
Aphilan
Bucladin-S
buclizine
buclizine dihydrochloride
buclizine hydrochloride
Softran

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical methods are commonly used to determine the concentration of Buclizine dihydrochloride in pharmaceutical formulations?

A1: A key analytical method for quantifying this compound, particularly in the presence of its degradation products, is High-Performance Liquid Chromatography (HPLC). [] This method utilizes a C18 column and a mobile phase of acetonitrile-water with triethanolamine, allowing for the separation and detection of the drug at 260 nm. [] UV spectrophotometry is another technique employed for quantitative analysis of this compound in both bulk drug form and dosage formulations. []

Q2: How stable is this compound under acidic conditions, and what is the kinetic order of its degradation?

A2: Research indicates that this compound undergoes degradation in acidic solutions, specifically 0.1 M hydrochloric acid. [] The degradation process follows first-order kinetics. [] By studying the degradation at different temperatures (75-95°C), an Arrhenius plot can be constructed, revealing an activation energy of 41.36 kcal/mol for the degradation reaction. []

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